molecular formula C7H15NO B112880 4-(2-Aminoethyl)tetrahydropyran CAS No. 65412-03-5

4-(2-Aminoethyl)tetrahydropyran

Cat. No.: B112880
CAS No.: 65412-03-5
M. Wt: 129.2 g/mol
InChI Key: BZMADPOGYCRPAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroallyl lawsone can be synthesized through a chemical reaction involving lawsone and dichloroallyl chloride. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for dichloroallyl lawsone are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dichloroallyl lawsone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Mechanism of Action

Dichloroallyl lawsone exerts its effects primarily by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition disrupts nucleotide synthesis, leading to the depletion of essential nucleotides and subsequent cell death. The compound also affects other molecular targets and pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloroallyl lawsone is unique due to its specific dichloroallyl group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows it to interact more effectively with its molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(oxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMADPOGYCRPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378278
Record name 4-(2-Aminoethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65412-03-5
Record name 4-(2-Aminoethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)ethan-1-amine
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